molecular formula C10H14Cl3N B3105076 2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl CAS No. 151947-48-7

2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl

Cat. No.: B3105076
CAS No.: 151947-48-7
M. Wt: 254.6 g/mol
InChI Key: DGUOZIQFXKPLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-2-methylpropylamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of a dichlorophenyl group attached to a methylpropylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropylamine hydrochloride typically involves the reaction of 3,4-dichlorophenylacetonitrile with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the hydrogenation process . The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of 2-(3,4-Dichlorophenyl)-2-methylpropylamine hydrochloride involves large-scale chemical reactors where the reactants are mixed and subjected to high-pressure hydrogenation. The use of continuous flow reactors and advanced catalytic systems ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-methylpropylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-methylpropylamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-methylpropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-2-methylpropylamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to other similar compounds. Its dichlorophenyl group and methylpropylamine moiety contribute to its unique properties and applications in various fields of research.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N.ClH/c1-10(2,6-13)7-3-4-8(11)9(12)5-7;/h3-5H,6,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUOZIQFXKPLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromine (139 g) was added dropwise with stirring to a solution of 3 molar sodium hydroxide (1712 ml) at 0° C. with stirring. When all the bromine had dissolved, 2-(3,4-dichlorophenyl)-2-methylpropionamide (201 g) was added in portions of 0° C. The mixture was stirred at 0° C. for 5 hours and then left to stand at 0° C. for 18 hours. The mixture was heated at 95° C. for 1 hour, then cooled and extracted with ether. The combined ether extracts were washed with 5M hydrochloric acid whereupon a solid precipitated. The solid was collected by filtration to give 2-(3,4-dichlorophenyl)-2-methylpropylamine hydrochloride, m.p. 238°-239° C.
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
1712 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(3,4-dichlorophenyl)-2-methylpropionamide
Quantity
201 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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